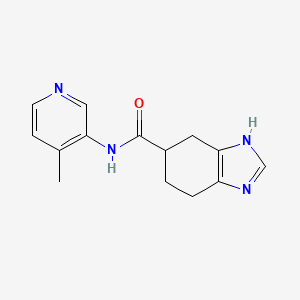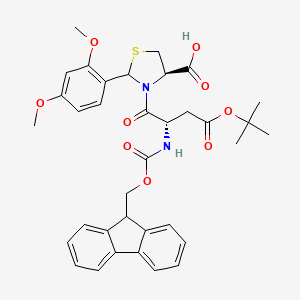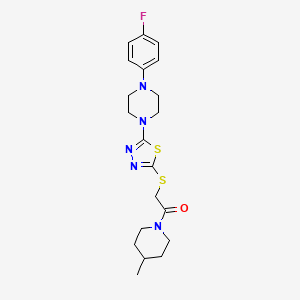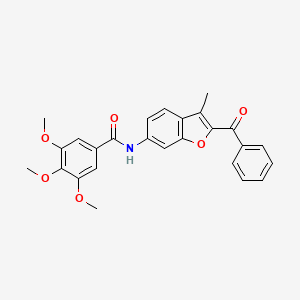
N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Applications De Recherche Scientifique
Molecular Modifications for Drug Discovery
N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide and related compounds have been explored extensively in drug discovery for their potential therapeutic benefits. A notable approach involves systematic structure modifications to optimize their pharmacological profiles while minimizing metabolic liabilities, such as rapid metabolism by aldehyde oxidase (AO). For example, strategies to avoid AO-mediated oxidation include altering the heterocycle or blocking reactive sites, guided by AO protein structure-based models. These modifications aim to enhance the in vivo efficacy of these compounds in various disease models, including castration-resistant prostate cancer (CRPC), showcasing their versatility in medicinal chemistry applications (Linton et al., 2011).
Pharmacokinetics and Tissue Distribution
The pharmacokinetics and tissue distribution of compounds within this chemical class, such as IN-1130 (a novel ALK5 inhibitor), demonstrate their potential as effective oral anti-fibrotic drugs. Studies have shown these compounds possess favorable pharmacokinetic profiles, including high bioavailability and extensive distribution into key organs like the liver, kidneys, and lungs. Such attributes are critical for the therapeutic targeting of fibrosis and cancer metastasis, indicating the importance of these compounds in developing new treatments for renal, hepatic fibrosis, and breast cancer (Kim et al., 2008).
Development of Antihypertensive Agents
Research into N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide derivatives has also extended into the cardiovascular domain, where modifications of the imidazole scaffold have produced potent antihypertensive agents. The discovery of nonpeptide angiotensin II receptor antagonists, such as N-(biphenylylmethyl)imidazoles, highlights the structural versatility and therapeutic potential of this chemical class. These compounds exhibit potent antihypertensive effects upon oral administration, a critical factor for the effective management of hypertension (Carini et al., 1991).
Propriétés
IUPAC Name |
N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-9-4-5-15-7-13(9)18-14(19)10-2-3-11-12(6-10)17-8-16-11/h4-5,7-8,10H,2-3,6H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBALRIHVKPXJBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2CCC3=C(C2)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2738772.png)




![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2738778.png)
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-3-carboxamide](/img/structure/B2738781.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2738782.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide](/img/structure/B2738785.png)
![3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2738786.png)

![N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide](/img/structure/B2738792.png)

